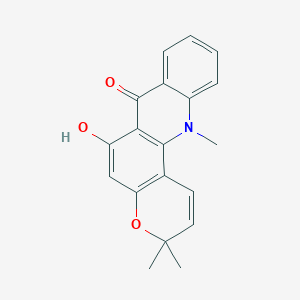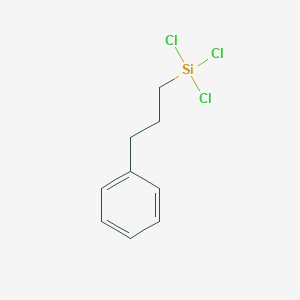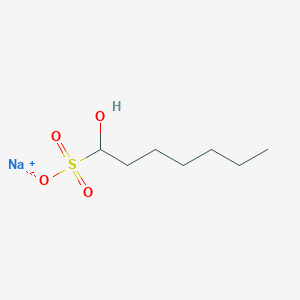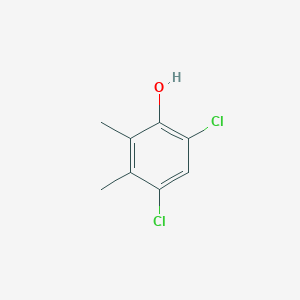
Strontium-86
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium-86 is a radioactive isotope of strontium, which is commonly found in the earth's crust. This isotope has a half-life of 28.8 years and is commonly used in scientific research applications. Strontium-86 is used as a tracer in various scientific fields, including geology, biology, and environmental science.
Wissenschaftliche Forschungsanwendungen
Strontium-86 is commonly used as a tracer in various scientific fields. In geology, it is used to study the movement of water and minerals in the earth's crust. In biology, it is used to study the movement of ions and molecules in cells and tissues. In environmental science, it is used to study the movement of pollutants in soil and water.
Wirkmechanismus
Strontium-86 acts as a tracer by replacing a naturally occurring element in a system. The strontium-86 is then tracked as it moves through the system, allowing researchers to study the movement of the system.
Biochemische Und Physiologische Effekte
Strontium-86 does not have any known biochemical or physiological effects on living organisms. It is used solely as a tracer in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The use of strontium-86 as a tracer has several advantages. It is a stable isotope, which means it does not decay quickly, allowing researchers to track its movement over a long period of time. It is also relatively easy to detect using various analytical techniques.
However, there are also limitations to the use of strontium-86. It is a radioactive isotope, which means it requires special handling and disposal procedures. It is also expensive to produce and may not be readily available for all research projects.
Zukünftige Richtungen
There are several future directions for the use of strontium-86 as a tracer. One area of research is the study of nutrient uptake in plants, which could have implications for agriculture and food production. Another area of research is the study of the movement of pollutants in groundwater, which could have implications for environmental remediation efforts. Additionally, the use of strontium-86 in medical imaging is an area of ongoing research.
Conclusion
Strontium-86 is a radioactive isotope commonly used as a tracer in scientific research. Its stable nature and ease of detection make it a valuable tool in studying the movement of various systems. While there are limitations to its use, ongoing research in various fields is exploring new applications for this valuable isotope.
Synthesemethoden
Strontium-86 is produced by the nuclear fission of uranium-235. Uranium-235 is bombarded with neutrons, which results in the formation of strontium-86. The resulting strontium-86 is then purified and isolated using various chemical separation techniques.
Eigenschaften
CAS-Nummer |
13982-14-4 |
|---|---|
Produktname |
Strontium-86 |
Molekularformel |
Sr |
Molekulargewicht |
85.909261 g/mol |
IUPAC-Name |
strontium-86 |
InChI |
InChI=1S/Sr/i1-2 |
InChI-Schlüssel |
CIOAGBVUUVVLOB-YPZZEJLDSA-N |
Isomerische SMILES |
[86Sr] |
SMILES |
[Sr] |
Kanonische SMILES |
[Sr] |
Synonyme |
86Sr isotope Sr-86 isotope Strontium-86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



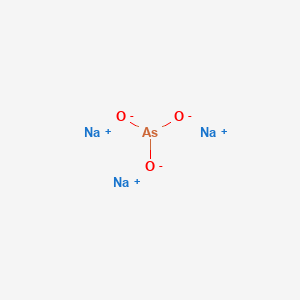
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
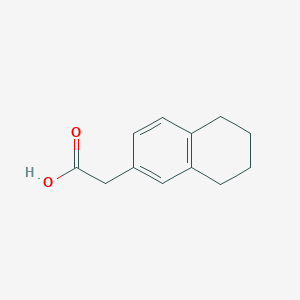
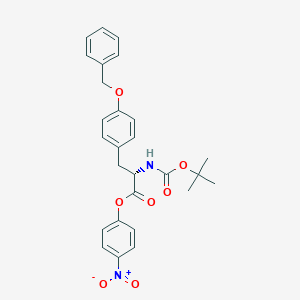

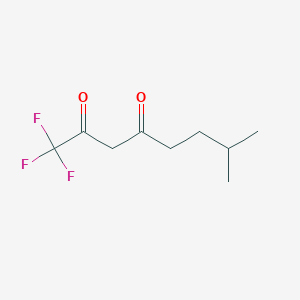
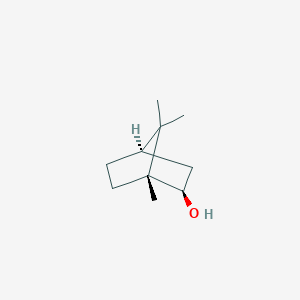
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

